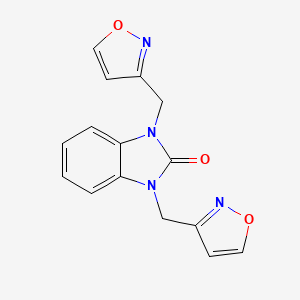
2-(3,4-dimethylphenoxy)-N-isobutylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-isobutylacetamide, also known as A-836,339, is a chemical compound that belongs to the class of drugs known as cannabinoid receptor agonists. It is a synthetic compound that has been developed for research purposes only and is not intended for human consumption.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-isobutylacetamide has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. It has also been investigated for its potential use in the treatment of anxiety, depression, and drug addiction. Furthermore, it has been found to have potential as a tool for studying the endocannabinoid system and cannabinoid receptor signaling pathways.
Wirkmechanismus
2-(3,4-dimethylphenoxy)-N-isobutylacetamide acts as a selective agonist of the CB2 receptor, which is a member of the endocannabinoid system. This receptor is found primarily in immune cells and has been implicated in various physiological processes, including inflammation, pain, and immune function. Activation of the CB2 receptor by this compound leads to the release of various neurotransmitters and cytokines, which can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
The activation of the CB2 receptor by this compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been found to reduce anxiety-like behavior in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3,4-dimethylphenoxy)-N-isobutylacetamide in lab experiments is its selectivity for the CB2 receptor. This allows for more precise targeting of this receptor and can lead to a better understanding of its physiological functions. However, one limitation of using this compound is its relatively low potency compared to other CB2 receptor agonists. This can make it more difficult to achieve the desired effects in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3,4-dimethylphenoxy)-N-isobutylacetamide. One area of interest is its potential use in the treatment of various inflammatory and autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in the treatment of drug addiction, particularly opioid addiction. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(3,4-dimethylphenoxy)-N-isobutylacetamide involves the reaction of 3,4-dimethylphenol with isobutylamine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to give the final compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with standard equipment.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)8-15-14(16)9-17-13-6-5-11(3)12(4)7-13/h5-7,10H,8-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQAXFMNZADKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoate](/img/structure/B4996647.png)

![3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4996657.png)

![ethyl N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B4996671.png)
![3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4996678.png)


![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4996692.png)
![4-[(1-{2-[4-(3-chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4996697.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4996724.png)
![3-[(4-chlorophenyl)thio]-N'-(1-methyl-4-piperidinylidene)propanohydrazide](/img/structure/B4996732.png)
![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B4996740.png)